molecular formula C14H17NO2 B8382401 1-(3-Methyl-2-butenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

1-(3-Methyl-2-butenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B8382401
M. Wt: 231.29 g/mol
InChI Key: JHBYKHOQCUGISC-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-butenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)-7,8-dihydro-6H-quinoline-2,5-dione

InChI

InChI=1S/C14H17NO2/c1-10(2)8-9-15-12-4-3-5-13(16)11(12)6-7-14(15)17/h6-8H,3-5,9H2,1-2H3

InChI Key

JHBYKHOQCUGISC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C2=C(C=CC1=O)C(=O)CCC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-(2(1H)-quinolinone (10.0 g), lithium hydride (0.79), and dimethylformamide (400 ml) was stirred for 3 hrs at 25° C., under nitrogen. 3-Methylbutenyl bromide (10.6) was added and the mixture was stirred for an additional eighteen hrs. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was triturated with petroleum ether to afford 10.5 g (74 %) of 5,6,7,8-tetrahydro-1-(3-methyl-2-buteneyl)-5-oxo-2(1H)-quinolinone.
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10 g
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Synthesis routes and methods II

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-(2(1H)-quinolinone (10.0 g), lithium hydride (0.79), an dimethylformamide (400 ml) was stirred for 3 hrs at 25° C., under nitrogen. 3-Methylbutenyl bromide (10.6 ) was added and the mixture was stirred for an additional eighteen hrs. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was triturated with petroleum ether to afford 10.5 g (74%) of 5,6,7,8-tetrahydro-1-(3-methyl-2-butenyl)-5-oxo-2(1H)-quinolinone.
Quantity
10 g
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reactant
Reaction Step One
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0 (± 1) mol
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400 mL
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